

# (2R)-SR59230A IUPAC name and CAS number

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (2R)-SR59230A

Cat. No.: B10860979

[Get Quote](#)

## An In-depth Technical Guide on (2R)-SR59230A

This technical guide provides a comprehensive overview of **(2R)-SR59230A**, the inactive enantiomer of the selective  $\beta$ 3-adrenergic receptor antagonist, SR59230A. Due to its lack of significant biological activity, **(2R)-SR59230A** serves as an ideal negative control in experimental studies to differentiate between specific receptor-mediated effects of the active (2S)-enantiomer and non-specific effects. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, the pharmacological context of its active isomer, relevant signaling pathways, and experimental protocols.

## Chemical Identity

IUPAC Name: (2R)-1-(2-Ethylphenoxy)-3-[[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol

CAS Number: 1932675-95-0[[1](#)]

Below is a summary of the key chemical properties for SR59230A, which are also applicable to its (2R) enantiomer.

Property	Value
Molecular Formula	C21H27NO2
Molar Mass	325.45 g/mol [2]
Appearance	White to off-white solid

## Pharmacological Data of the Active Isomer (SR59230A)

**(2R)-SR59230A** is the inactive isomer and is used as a control compound.[1] The parent compound, SR59230A, is a potent and selective  $\beta$ 3-adrenergic receptor antagonist, although at higher concentrations, it can also exhibit affinity for  $\alpha$ 1-adrenoceptors.[2] The following table summarizes the inhibitory concentrations (IC50) of SR59230A for different adrenergic receptors, providing a pharmacological context for the use of its inactive (2R) isomer.

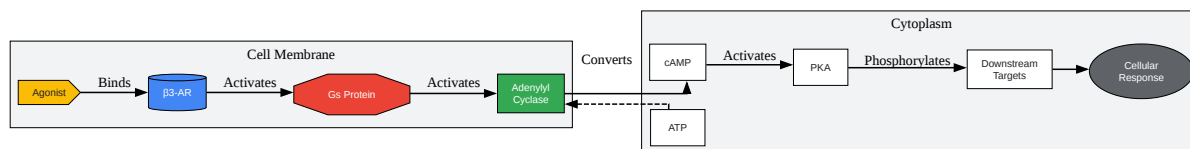
Receptor	IC50 (nM)
$\beta$ 3-adrenergic receptor	40[3]
$\beta$ 1-adrenergic receptor	408[3]
$\beta$ 2-adrenergic receptor	648[3]

## Signaling Pathways

The active isomer, SR59230A, primarily targets the  $\beta$ 3-adrenergic receptor, a G-protein coupled receptor (GPCR). The signaling pathways initiated by this receptor are complex and can be ligand-dependent. **(2R)-SR59230A**, as the inactive control, would not be expected to significantly engage these pathways.

### Canonical $\beta$ 3-Adrenergic Receptor Signaling:

Upon activation by an agonist, the  $\beta$ 3-adrenergic receptor couples to a stimulatory G-protein (Gs), which activates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.

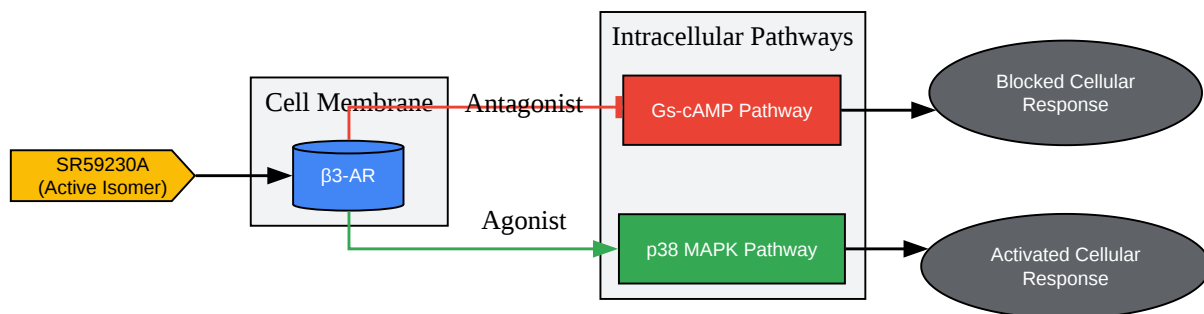


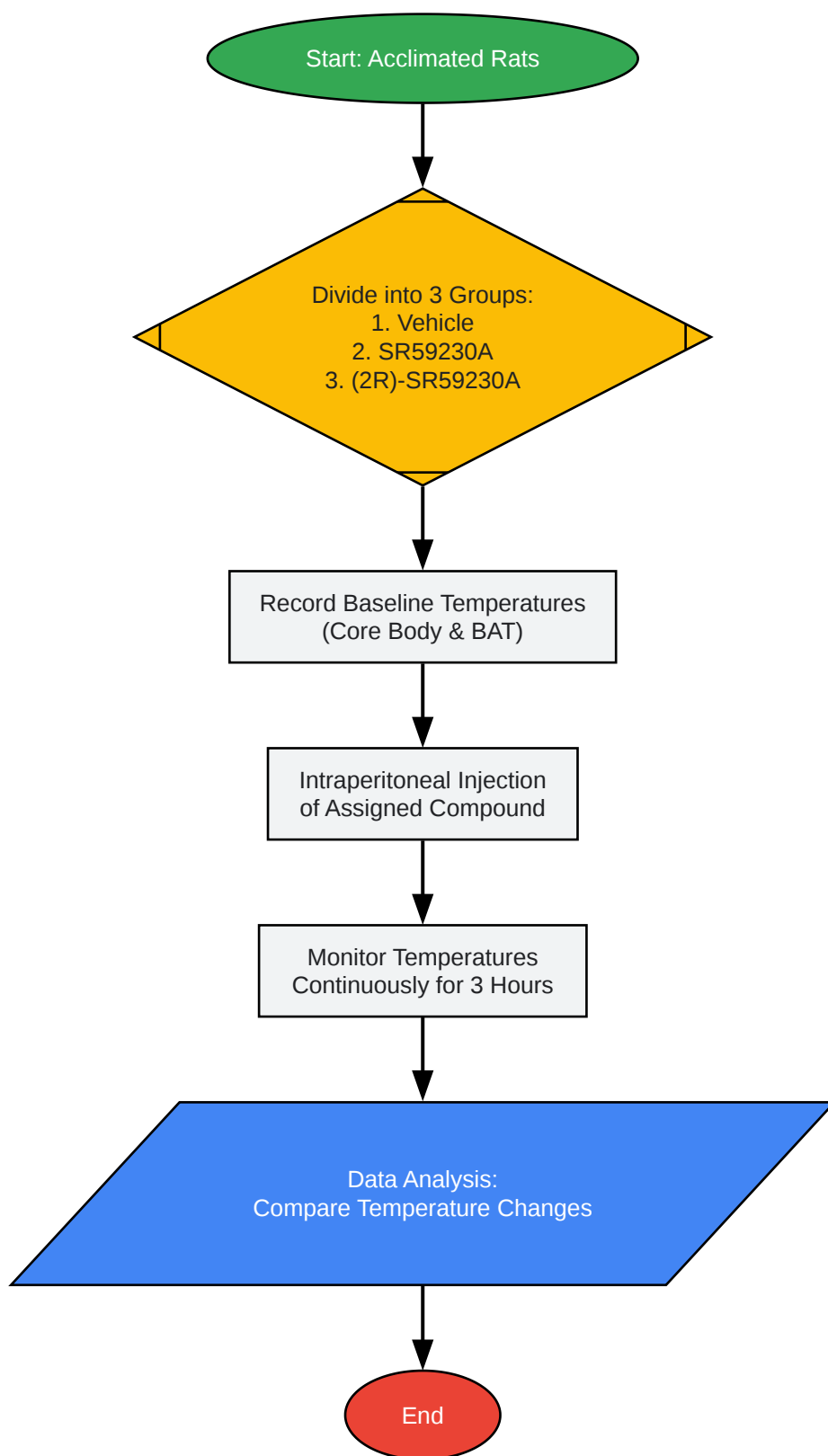
[Click to download full resolution via product page](#)

### Canonical β3-Adrenergic Receptor Signaling Pathway.

#### Ligand-Directed Signaling of SR59230A:

Interestingly, the active isomer SR59230A has been shown to exhibit ligand-directed signaling (also known as biased agonism).[4][5] While it acts as an antagonist for the Gs-cAMP pathway, it can simultaneously act as an agonist for alternative, cAMP-independent pathways, such as the p38 MAPK pathway.[4] This highlights the importance of using the inactive **(2R)-SR59230A** isomer to dissect these complex signaling events.





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The suprachiasmatic nucleus regulates brown fat thermogenesis in male mice through an adrenergic receptor ADRB3-S100B signaling pathway | PLOS Biology [journals.plos.org]
- 2. SR 59230A - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ligand-directed signaling at the beta3-adrenoceptor produced by 3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronaph-1-ylamino]-2S-2-propanol oxalate (SR59230A) relative to receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence for pleiotropic signaling at the mouse beta3-adrenoceptor revealed by SR59230A [3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronaph-1-ylamino]-2S-2-propanol oxalate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(2R)-SR59230A IUPAC name and CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860979#2r-sr59230a-iupac-name-and-cas-number]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)